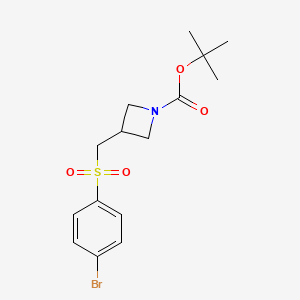
Dihydrozeatin riboside-5'-monophosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrozeatin riboside-5’-monophosphate sodium salt is a cytokinin, a class of plant hormones that promote cell division and growth. This compound belongs to the group of indole compounds and has been shown to inhibit the biosynthesis of ethylene, a plant hormone that prevents fruit from ripening . It also inhibits the synthesis of adenosine, another plant hormone that inhibits growth and promotes dormancy in plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrozeatin riboside-5’-monophosphate sodium salt involves several steps, starting from the precursor compounds. The synthetic route typically includes the following steps:
Formation of the riboside: The riboside moiety is synthesized by reacting ribose with a suitable purine derivative.
Phosphorylation: The riboside is then phosphorylated to form the monophosphate.
Sodium Salt Formation: The final step involves the conversion of the monophosphate to its sodium salt form.
The reaction conditions for these steps often involve the use of specific catalysts and solvents to ensure high yield and purity. For example, phosphorylation may require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of dihydrozeatin riboside-5’-monophosphate sodium salt typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required purity standards. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrozeatin riboside-5’-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), electrophiles like alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Dihydrozeatin riboside-5’-monophosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other cytokinin derivatives.
Biology: Studied for its role in plant growth and development, particularly in regulating cell division and differentiation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in agriculture to enhance crop yield and quality by regulating plant hormone levels
Wirkmechanismus
The mechanism of action of dihydrozeatin riboside-5’-monophosphate sodium salt involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the biosynthesis of ethylene and adenosine, thereby modulating plant growth and development. The compound binds to cytokinin receptors, triggering a cascade of signaling events that lead to the activation or repression of target genes involved in cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zeatin: Another cytokinin that promotes cell division and growth.
Kinetin: A synthetic cytokinin with similar biological activities.
Benzyladenine: A cytokinin used in plant tissue culture to stimulate cell division.
Uniqueness
Dihydrozeatin riboside-5’-monophosphate sodium salt is unique due to its specific inhibitory effects on ethylene and adenosine biosynthesis, which are not observed with other cytokinins. This makes it particularly valuable in applications where the regulation of these hormones is critical .
Eigenschaften
IUPAC Name |
[3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZVBJISZSHIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N5O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)



![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)






![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)
